OICR-0547 was synthesized as part of a broader effort to develop selective inhibitors targeting the WDR5 protein. It is classified as a chemical entity with potential anti-cancer properties, particularly due to its specificity for disrupting the interaction between WDR5 and MLL, which is essential for the methylation of histone H3 at lysine 4 (H3K4). This methylation is a hallmark of active gene transcription and is often dysregulated in cancer cells .
The synthesis of OICR-0547 involves several key steps that are typical in the development of small molecule inhibitors. The initial approach likely included high-throughput screening to identify potential lead compounds that exhibit binding affinity to WDR5. Subsequent optimization was performed using structure-guided medicinal chemistry to enhance the potency and selectivity of the compound.
The synthetic route may involve:
The final product, OICR-0547, has been characterized for its ability to inhibit the WDR5-MLL interaction with a reported dissociation constant (K_d) indicating high affinity .
The molecular structure of OICR-0547 can be described using standard chemical notation. It features a specific arrangement of atoms that allows it to interact effectively with the WDR5 protein. The precise three-dimensional conformation is critical for its binding efficacy.
Key structural data includes:
Crystallographic studies may provide additional insights into its binding mode and interactions at the atomic level .
OICR-0547 primarily functions through non-covalent interactions with WDR5, inhibiting its role in histone methylation. The chemical reactions involved are largely biochemical rather than traditional organic reactions.
The mechanism by which OICR-0547 exerts its effects involves several steps:
Experimental data suggest that treatment with OICR-0547 results in downregulation of genes critical for cancer cell growth and survival .
While specific physical properties such as melting point or solubility are not detailed in available literature, general properties can be inferred based on similar compounds:
Chemical properties include:
OICR-0547 has significant potential applications in cancer research:
OICR-0547 serves as an indispensable experimental tool for confirming the specificity of epigenetic inhibitors targeting the WDR5-MLL interface. WDR5 (WD40 repeat domain protein 5) is a scaffolding component of histone methyltransferase (HMT) complexes that catalyze histone H3 lysine 4 trimethylation (H3K4me3)—a chromatin mark associated with transcriptional activation. The disruption of WDR5-MLL binding by active compounds like OICR-9429 suppresses H3K4me3 and exhibits selective anti-leukemic effects in CEBPA-mutant acute myeloid leukemia (AML) models. Crucially, OICR-0547, despite its structural resemblance to OICR-9429, fails to bind WDR5 or disrupt this PPI, enabling researchers to control for non-mechanism-based effects [2] [3] [6].
Experimental validation demonstrates OICR-0547's inactivity across multiple functional assays:
Table 1: Comparative Properties of OICR-0547 and OICR-9429
Property | OICR-0547 | OICR-9429 |
---|---|---|
WDR5 Binding (Kd) | No binding detected | 64 nM |
MLL Complex Disruption | None | IC₅₀ = 223-458 nM |
Cellular Activity | Inactive (≤100 μM) | IC₅₀ = 5 μM (AML) |
H3K4me3 Modulation | No effect | Significant reduction |
Primary Application | Negative control | Target validation / Therapeutic probe |
OICR-0547 originated from structure-activity relationship (SAR) studies of OICR-9429—a first-in-class small-molecule antagonist of the WDR5-MLL interaction developed to target CEBPA-mutant AML. The oncogenic C/EBPα p30 isoform in this leukemia subtype aberrantly recruits WDR5-MLL complexes, driving self-renewal and blocking differentiation. OICR-9429 was optimized to competitively bind WDR5’s WIN site (WDR5 Interaction Nexus), disrupting MLL complex assembly and H3K4 methylation. However, to attribute phenotypic effects specifically to WDR5 inhibition, researchers required a matched compound lacking only this target engagement [2] [5].
The design of OICR-0547 involved subtle yet deliberate molecular modifications to OICR-9429’s pharmacophore. Structural analyses revealed that strategic substitutions in the dihydroisoquinolinone core and fluorinated benzyl groups abolished key hydrogen-bonding and hydrophobic interactions with WDR5’s arginine-rich binding cavity. These changes preserved the compound’s physicochemical properties (e.g., solubility, cell permeability) while eliminating target affinity. This approach ensured that any phenotypic differences observed between OICR-9429 and OICR-0547 in parallel assays could be confidently ascribed to on-target WDR5 inhibition [3] [8].
Table 2: Structural and Functional Analysis of OICR-0547 vs. OICR-9429
Design Feature | OICR-0547 | OICR-9429 | Impact on Function |
---|---|---|---|
Core Structure | Modified dihydroisoquinolinone | Dihydroisoquinolinone | Loss of π-stacking with WDR5 Tyr residue |
Benzyl Substituents | Altered fluorination pattern | Trifluoromethylbenzyl | Disrupted hydrophobic pocket occupancy |
WDR5 Binding Interface | No hydrogen bonding | Hydrogen bonds with Ser91, Cys261 | Abolishes binding affinity |
Selectivity Profile | Inactive across methyltransferases | Selective for WDR5 over other epigenetic targets | Confirms target specificity of parent |
OICR-0547 has become a cornerstone in establishing rigorous target validation criteria for WD40-repeat domain inhibitors—a protein class historically challenging to drug due to shallow interaction surfaces. Its use addresses two critical challenges in chemical biology: 1) distinguishing on-target effects from compound-associated cytotoxicity, and 2) ruling out confounding off-target activities. This is especially vital for epigenetic targets like WDR5, which participates in multiple complexes regulating gene expression, DNA repair, and ribosomal biogenesis [6] [9].
Key validations enabled by OICR-0547 include:
The compound’s role extends beyond leukemia, providing a template for developing negative controls for other β-propeller domain targets (e.g., EED inhibitors). This methodology strengthens the discovery pipeline for epigenetic therapies by ensuring clinical candidates derive activity from specific on-target mechanisms [9] [10].
Table 3: Key Applications of OICR-0547 in Epigenetic Research
Application Context | Experimental Use | Key Outcome |
---|---|---|
CEBPA-mutant AML Therapeutics | Paired testing with OICR-9429 in vitro and in vivo | Confirmed WDR5 dependency of p30-mediated transformation |
Chemical Proteomics | Competition assays for WDR5 complex isolation | Validated OICR-9429's selectivity across the proteome |
PROTAC Development | Negative control for WDR5 degraders (e.g., MS67, OICR41114) | Rulved out off-target degradation effects |
WD40-Target Drug Discovery | Specificity control for novel EED or WDR antagonists | Established framework for validating β-propeller inhibitors |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7